molecular formula C12H16N2O B1377552 2-(2-Phenylethyl)-1,3-diazinan-4-one CAS No. 1251377-90-8

2-(2-Phenylethyl)-1,3-diazinan-4-one

Cat. No.: B1377552
CAS No.: 1251377-90-8
M. Wt: 204.27 g/mol
InChI Key: FOJLDMFLRVZBOL-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-1,3-diazinan-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a phenylethyl group attached to the second position of the dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-diazinan-4-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction to enhance yield and purity. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow synthesis techniques may be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylethyl group or the dihydropyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Phenylethyl)-1,3-diazinan-4-one has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Phenylethyl)-1,3-diazinan-4-one can be compared with other similar compounds, such as:

    2-(2-Phenylethyl)chromones: These compounds share the phenylethyl group but differ in the core structure, leading to different chemical and biological properties.

    Dihydropyrimidinones: Other dihydropyrimidinones with different substituents can be compared to highlight the unique properties of the phenylethyl group in this compound.

Properties

IUPAC Name

2-(2-phenylethyl)-1,3-diazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-8-9-13-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLDMFLRVZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(NC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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